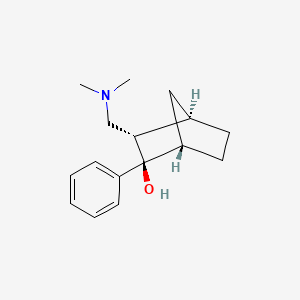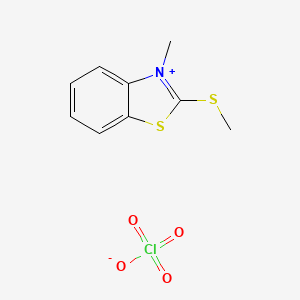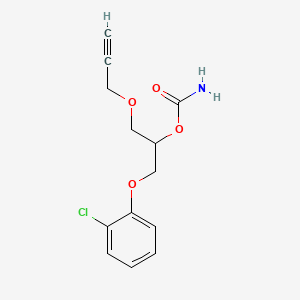![molecular formula C15H11N5 B14698928 4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile CAS No. 30091-19-1](/img/structure/B14698928.png)
4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and nitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with other reagents under specific conditions. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a mixture of toluene, ethanol, and water. The reaction is carried out under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, which is relevant in the context of breast cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(4H-1,2,4-Triazol-4-ylmethylene)dibenzonitrile: Another compound with similar structural features and applications.
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile: Contains similar aromatic rings and nitrile groups.
Uniqueness
4,4’-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions.
Propriétés
Numéro CAS |
30091-19-1 |
|---|---|
Formule moléculaire |
C15H11N5 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
4-[(4-cyano-N-methylanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C15H11N5/c1-20(15-8-4-13(11-17)5-9-15)19-18-14-6-2-12(10-16)3-7-14/h2-9H,1H3 |
Clé InChI |
NFYHIJCNICKVFV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)








![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
